molecular formula C18H21N5O3S2 B15281427 6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15281427
M. Wt: 419.5 g/mol
InChI Key: SGNFCTRKKJHEBI-JXMROGBWSA-N
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Description

Methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether typically involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. These rings are often synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by further functionalization to introduce the piperidine and methylsulfonyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

Mechanism of Action

The mechanism of action of methyl 4-(2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C18H21N5O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5O3S2/c1-26-15-8-5-13(6-9-15)7-10-16-21-23-17(19-20-18(23)27-16)14-4-3-11-22(12-14)28(2,24)25/h5-10,14H,3-4,11-12H2,1-2H3/b10-7+

InChI Key

SGNFCTRKKJHEBI-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

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